Bazedoxifene-d4 Acetate Bazedoxifene-d4 Acetate Bazedoxifene-d4 is intended for use as an internal standard for the quantification of bazedoxifene by GC- or LC-MS. Bazedoxifene is a third generation selective estrogen receptor modulator (SERM). It is an indole-based ER ligand that binds to both ERα (IC50 = 26 nM) and ERβ (IC50 = 99 nM). Bazedoxifene antagonizes 17β-estradiol-dependent MCF-7 and T47D breast cancer cell proliferation in vitro as well as hormone-independent growth of MCF-7:5C cells that are resistant to long-term estrogen deprivation (80% reduction with 10 nM). It has been shown to arrest cell cycling by downregulating cyclin D1 and ERα.

Brand Name: Vulcanchem
CAS No.: 1133695-49-4
VCID: VC0134083
InChI: InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)/i18D2,19D2;
SMILES: CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O
Molecular Formula: C₃₂H₃₄D₄N₂O₅
Molecular Weight: 534.68

Bazedoxifene-d4 Acetate

CAS No.: 1133695-49-4

Cat. No.: VC0134083

Molecular Formula: C₃₂H₃₄D₄N₂O₅

Molecular Weight: 534.68

* For research use only. Not for human or veterinary use.

Bazedoxifene-d4 Acetate - 1133695-49-4

Specification

Description Bazedoxifene-d4 is intended for use as an internal standard for the quantification of bazedoxifene by GC- or LC-MS. Bazedoxifene is a third generation selective estrogen receptor modulator (SERM). It is an indole-based ER ligand that binds to both ERα (IC50 = 26 nM) and ERβ (IC50 = 99 nM). Bazedoxifene antagonizes 17β-estradiol-dependent MCF-7 and T47D breast cancer cell proliferation in vitro as well as hormone-independent growth of MCF-7:5C cells that are resistant to long-term estrogen deprivation (80% reduction with 10 nM). It has been shown to arrest cell cycling by downregulating cyclin D1 and ERα.

CAS No. 1133695-49-4
Molecular Formula C₃₂H₃₄D₄N₂O₅
Molecular Weight 534.68
IUPAC Name acetic acid;1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol
Standard InChI InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)/i18D2,19D2;
SMILES CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O

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